molecular formula C9H12Cl2Si B14601680 (Chloromethyl)(3-chlorophenyl)dimethylsilane CAS No. 60457-96-7

(Chloromethyl)(3-chlorophenyl)dimethylsilane

Cat. No.: B14601680
CAS No.: 60457-96-7
M. Wt: 219.18 g/mol
InChI Key: RFBJNTRUMNKBBO-UHFFFAOYSA-N
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Description

(Chloromethyl)(3-chlorophenyl)dimethylsilane is an organosilicon compound with the molecular formula C9H12Cl2Si. This compound features a silicon atom bonded to two methyl groups, a chloromethyl group, and a 3-chlorophenyl group. It is a versatile intermediate used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Chloromethyl)(3-chlorophenyl)dimethylsilane typically involves the reaction of 3-chlorophenylmagnesium bromide with chloromethyl(dimethyl)chlorosilane. The reaction is carried out in an inert atmosphere, such as argon, to prevent unwanted side reactions. The process involves the following steps:

  • Preparation of 3-chlorophenylmagnesium bromide by reacting 3-chlorobromobenzene with magnesium in dry ether.
  • Addition of the prepared Grignard reagent to chloromethyl(dimethyl)chlorosilane in an inert atmosphere.
  • Purification of the product through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using industrial-scale distillation techniques.

Chemical Reactions Analysis

Types of Reactions

(Chloromethyl)(3-chlorophenyl)dimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.

    Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted silanes, such as (aminomethyl)(3-chlorophenyl)dimethylsilane.

    Oxidation Reactions: Products include silanols and siloxanes.

    Reduction Reactions: Products include (methyl)(3-chlorophenyl)dimethylsilane.

Scientific Research Applications

(Chloromethyl)(3-chlorophenyl)dimethylsilane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organosilicon compounds.

    Biology: The compound is used in the modification of biomolecules for research purposes.

    Medicine: It is explored for potential use in drug delivery systems due to its ability to modify surface properties.

    Industry: The compound is used in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of (Chloromethyl)(3-chlorophenyl)dimethylsilane involves the reactivity of the chloromethyl and 3-chlorophenyl groups. The chloromethyl group can undergo nucleophilic substitution reactions, while the 3-chlorophenyl group can participate in electrophilic aromatic substitution reactions. These reactions allow the compound to modify other molecules and surfaces, making it useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    (Chloromethyl)dimethylphenylsilane: Similar structure but with a phenyl group instead of a 3-chlorophenyl group.

    (Chloromethyl)dimethylchlorosilane: Similar structure but with a chlorosilane group instead of a 3-chlorophenyl group.

Uniqueness

(Chloromethyl)(3-chlorophenyl)dimethylsilane is unique due to the presence of both a chloromethyl group and a 3-chlorophenyl group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.

Properties

CAS No.

60457-96-7

Molecular Formula

C9H12Cl2Si

Molecular Weight

219.18 g/mol

IUPAC Name

chloromethyl-(3-chlorophenyl)-dimethylsilane

InChI

InChI=1S/C9H12Cl2Si/c1-12(2,7-10)9-5-3-4-8(11)6-9/h3-6H,7H2,1-2H3

InChI Key

RFBJNTRUMNKBBO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCl)C1=CC(=CC=C1)Cl

Origin of Product

United States

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